molecular formula C7H3BrFNS B8064628 6-Bromo-5-fluorobenzo[d]thiazole

6-Bromo-5-fluorobenzo[d]thiazole

Cat. No.: B8064628
M. Wt: 232.07 g/mol
InChI Key: DXCZKPGXLMNWJV-UHFFFAOYSA-N
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Description

6-Bromo-5-fluorobenzo[d]thiazole is a halogenated aromatic heterocyclic compound featuring a bromine atom at the sixth position and a fluorine atom at the fifth position of the benzo[d]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluorobenzo[d]thiazole typically involves the halogenation of benzo[d]thiazole derivatives. One common method is the direct bromination and fluorination of benzo[d]thiazole using bromine (Br2) and a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluorobenzo[d]thiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-2-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound-2-thiol.

  • Substitution: Substitution reactions at the bromine or fluorine positions can yield a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and potassium fluoride (KF) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound-2-oxide

  • Reduction Products: this compound-2-thiol

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-fluorobenzo[d]thiazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of bacterial infections and cancer.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-5-fluorobenzo[d]thiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

  • 4-Bromo-6-fluorobenzo[d]thiazol-2-amine

  • 6-Bromo-5-fluorobenzo[d]thiazole-2-thiol

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Properties

IUPAC Name

6-bromo-5-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCZKPGXLMNWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-fluoro-benzothiazol-2-ylamine (2.73 g, 11.05 mmol) in DMF (60 mL) was added tert-butylnitrite (1.58 mL, 13.26 mmol) dropwise. The reaction mixture was stirred at 50° C. for 3 h, then it was concentrated in vacuo. The residue was stirred in 1 N aqueous KOH for 10 min, then ethyl acetate was added and the mixture was stirred overnight. The insolubles were filtered, washed with water then ethyl acetate. The resulting filtrate was separated, and the organic layer was washed with brine and directly adsorbed on silica gel. Purification by flash chromatography on silica gel using a gradient of 0-30% ethyl acetate/hexane afforded 1.33 g of 6-bromo-5-fluoro-benzothiazole as a light yellow solid (52% yield): 1H NMR (DMSO-d6) δ 8.13 (d, 1H), 8.63 (d, 1H), 9.50 (s, 1H); MS (m/z) 232, 234 [M+H+]+.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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